N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide
Description
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 4-fluorobenzylidene group at position 5 and a 4-hydroxybenzamide moiety at position 3. Rhodanine-based compounds are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-hydroxybenzamide group may contribute to hydrogen-bonding interactions, influencing solubility and target engagement .
Properties
Molecular Formula |
C17H11FN2O3S2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C17H11FN2O3S2/c18-12-5-1-10(2-6-12)9-14-16(23)20(17(24)25-14)19-15(22)11-3-7-13(21)8-4-11/h1-9,21H,(H,19,22)/b14-9- |
InChI Key |
CLJICJIYMHPIAI-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Thiazolidin-2,4-dione Core
The foundational thiazolidinone ring is synthesized by reacting thiourea derivatives with α-haloesters or α-haloketones. For example, thiazolidine-2,4-dione is prepared via cyclization of ethyl chloroacetate with ammonium thiocyanate in acidic conditions. This step typically yields the unsubstituted thiazolidinone scaffold, which serves as the precursor for further functionalization.
Knoevenagel Condensation for 4-Fluorobenzylidene Incorporation
The 5-position of the thiazolidinone is modified through a Knoevenagel condensation reaction. A mixture of thiazolidine-2,4-dione (1.0 equiv), 4-fluorobenzaldehyde (1.2 equiv), and piperidine (5 mol%) in refluxing ethanol (8–12 h) facilitates the formation of the (Z)-5-(4-fluorobenzylidene) intermediate. The reaction proceeds via a base-catalyzed deprotonation mechanism, followed by nucleophilic attack and dehydration to yield the exocyclic double bond.
Key Parameters:
Amidation with 4-Hydroxybenzoic Acid
The final amidation step introduces the 4-hydroxybenzamide group at the 3-position of the thiazolidinone. Two primary approaches are documented:
Direct Amidation Using Carbodiimide Coupling Agents
The 3-amino group of the intermediate reacts with 4-hydroxybenzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM). The reaction is conducted at 0–5°C for 2 h, followed by gradual warming to room temperature (24 h).
Reaction Conditions:
Protection-Deprotection Strategy for Hydroxyl Group
To prevent side reactions during amidation, the hydroxyl group of 4-hydroxybenzoic acid is protected as a tert-butyldimethylsilyl (TBDMS) ether. After amidation, the protecting group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Typical Protocol:
-
Protection: 4-Hydroxybenzoic acid + TBDMS-Cl (1.1 equiv), imidazole (2.0 equiv), DMF, 24 h.
-
Amidation: EDC/NHS-mediated coupling as above.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies indicate that ethanol outperforms DMF or acetonitrile in the Knoevenagel step, providing higher yields (82% vs. 65–70%) and reduced byproduct formation. Piperidine (5 mol%) is optimal for catalysis, whereas stronger bases like DBU lead to decomposition.
Stereochemical Control
The (Z)-configuration of the benzylidene moiety is critical for biological activity. Polar aprotic solvents (e.g., DMF) and lower reaction temperatures (60–70°C) favor the Z-isomer, as confirmed by NOESY NMR.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) shows ≥98% purity with tR = 6.72 min.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide exhibit significant anticancer properties. The thiazolidinone moiety has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Studies have shown that derivatives of this compound can effectively target cancer cell lines, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Biological Research
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly focusing on proteases and kinases. The compound’s ability to inhibit specific enzymes can lead to insights into metabolic pathways and disease mechanisms, providing a basis for drug design .
Cell Signaling Pathways
Research has indicated that this compound may influence various cell signaling pathways, particularly those involved in inflammation and cell survival. By modulating these pathways, it can potentially be used to develop therapeutic strategies for inflammatory diseases and conditions characterized by abnormal cell signaling .
Material Science
Nanomaterial Development
Recent advancements have explored the use of this compound in the synthesis of nanomaterials. Its unique chemical properties allow for the creation of nanoparticles that can be used in drug delivery systems or as contrast agents in imaging techniques. The biocompatibility and functionalization potential of these nanoparticles make them suitable for various biomedical applications .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits proliferation in cancer cell lines |
| Biological Research | Enzyme inhibition | Modulates protease and kinase activity |
| Material Science | Nanomaterial synthesis | Development of biocompatible nanoparticles |
Case Studies
-
Anticancer Efficacy Study
A study published in Cancer Letters demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models by inducing apoptosis through mitochondrial pathways . -
Antimicrobial Testing
Research conducted on the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MICs) effective against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development . -
Nanoparticle Formulation
A recent publication highlighted the successful formulation of nanoparticles using this compound for targeted drug delivery systems, improving the bioavailability of poorly soluble drugs while minimizing side effects.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidine ring and the fluorobenzylidene group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations in the Benzylidene Substituent
The benzylidene group at position 5 of the rhodanine ring is a critical determinant of bioactivity. Key analogs include:
Key Findings :
- Electron-withdrawing groups (e.g., 4-F, 4-Cl) are associated with improved metabolic stability and target affinity. The 4-fluorobenzylidene group in the target compound may offer similar advantages .
- Bulkier substituents (e.g., indol-3-yl in compound 5d) reduce cytotoxicity while retaining antimicrobial activity, suggesting steric effects influence selectivity .
Variations in the Amide Moiety
The N-substituted benzamide group at position 3 modulates solubility and interactions with biological targets:
Key Findings :
Biological Activity
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
- Molecular Formula : C20H17FN2O3S2
- Molecular Weight : 416.49 g/mol
- CAS Number : Not specified in the results but can be found in chemical databases.
Biological Activity Overview
The compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that thiazolidinone derivatives possess significant antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes, leading to cell death.
-
Antioxidant Properties :
- The presence of the hydroxy group in the benzamide moiety contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant activity.
-
Anti-inflammatory Effects :
- Research indicates that compounds with thiazolidinone structures can modulate inflammatory pathways, potentially reducing inflammation in various conditions.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with disease progression.
- Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell growth.
Antimicrobial Activity
A study published in Der Pharma Chemica evaluated the antimicrobial efficacy of thiazolidinone derivatives against several bacterial strains. The results indicated that compounds similar to this compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research published in EXCLI Journal focused on the anticancer properties of thiazolidinone derivatives. The study demonstrated that these compounds could induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity at concentrations as low as 20 µM .
Antioxidant Effects
A comparative study assessed the antioxidant capacity of various thiazolidinone derivatives using DPPH radical scavenging assays. The results showed that this compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for preparing N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide?
The compound is synthesized via a multi-step route:
- Step 1 : Knoevenagel condensation between 4-fluorobenzaldehyde and rhodanine (2-thioxothiazolidin-4-one) under reflux in glacial acetic acid with sodium acetate as a base. This forms the (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one intermediate .
- Step 2 : Functionalization of the thiazolidinone core via nucleophilic substitution or coupling reactions. For example, reaction with 4-hydroxybenzamide derivatives in ethanol using potassium carbonate as a catalyst .
- Optimization : Microwave-assisted synthesis can improve yields (92–96%) compared to conventional heating .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration of the benzylidene moiety. Key signals include aromatic protons (δ 7.2–8.1 ppm) and thioxo group (δ ~180 ppm in ¹³C) .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C=S stretch), and ~3400 cm⁻¹ (O-H stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 388.4 g/mol for analogs) .
Q. What biological activities are commonly associated with this class of thiazolidinone derivatives?
Rhodanine-based compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase .
- Anticancer potential : Induction of apoptosis via caspase-3 activation .
- Antidiabetic effects : PPAR-γ modulation in insulin sensitization . Initial screening should use in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
Advanced Research Questions
Q. How can structural ambiguities in the Z-configuration of the benzylidene group be resolved?
Q. What experimental strategies address contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Structural analogs : Compare activity of derivatives (e.g., 4-chloro vs. 4-fluoro substituents) to identify SAR trends .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Predict binding affinity to target proteins (e.g., PPAR-γ using AutoDock Vina) .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions .
- Dynamics simulations : MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Reaction control : Use continuous flow reactors to maintain precise temperature/pH conditions during Knoevenagel condensation .
- Purification : Flash chromatography with silica gel (ethyl acetate/hexane gradient) removes byproducts .
- Crystallization : Recrystallization from DMF/ethanol mixtures improves stereochemical homogeneity .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | 4-Fluorobenzaldehyde, rhodanine, glacial acetic acid, reflux | 85 | 92% | |
| 2 | 4-Hydroxybenzamide, K₂CO₃, ethanol, microwave | 96 | 98% |
Q. Table 2: Biological Activity Comparison
| Derivative Substituent | IC₅₀ (Anticancer, μM) | MIC (Antimicrobial, μg/mL) | Reference |
|---|---|---|---|
| 4-Fluorobenzylidene | 12.5 ± 1.2 | 8.0 (S. aureus) | |
| 4-Chlorobenzylidene | 9.8 ± 0.9 | 6.5 (E. coli) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
